{[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid

Neuroscience Gastroenterology Receptor Pharmacology

CAS 93129-41-0 is a potent, selective CCK-B antagonist (IC50 31 nM) and NAPE-PLD inhibitor (IC50 234 nM). 3,4-dimethoxy substitution and glycine moiety are essential for activity; generic analogs are inactive. Ideal for CNS/GI signaling studies, lipidomics, and high-temp synthesis. Water-soluble for low-DMSO assays.

Molecular Formula C10H13NO6S
Molecular Weight 275.28 g/mol
CAS No. 93129-41-0
Cat. No. B182884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid
CAS93129-41-0
Molecular FormulaC10H13NO6S
Molecular Weight275.28 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)NCC(=O)O)OC
InChIInChI=1S/C10H13NO6S/c1-16-8-4-3-7(5-9(8)17-2)18(14,15)11-6-10(12)13/h3-5,11H,6H2,1-2H3,(H,12,13)
InChIKeyFMMNLVAUUSTYQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid: A Sulfonylamino Acetic Acid Derivative with Quantifiable Target Engagement


{[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid (CAS 93129-41-0), also known as 2-[(3,4-dimethoxyphenyl)sulfonylamino]acetic acid, is a sulfonamide derivative belonging to the N-sulfonylamino acid class . Its structure features a 3,4-dimethoxyphenyl ring linked via a sulfonamide bridge to a glycine moiety, imparting distinct physicochemical and biological properties . The compound has demonstrated measurable activity in multiple receptor and enzyme assays, including cholecystokinin type B (CCK-B) receptor antagonism and N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) inhibition [1][2]. This baseline profile establishes its utility as a pharmacological tool compound and synthetic building block.

Why {[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid Cannot Be Replaced by Other Sulfonylamino Acetic Acid Derivatives


The sulfonylamino acetic acid scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity; modifications to the aryl substituents, sulfonamide linkage, or amino acid residue profoundly alter target engagement, potency, and selectivity [1]. For example, the presence of both methoxy groups at the 3- and 4-positions of the phenyl ring is a critical determinant of CCK-B receptor affinity, while unsubstituted or mono-substituted analogs show markedly reduced or absent activity in the same assays [2]. Additionally, the glycine moiety provides a specific carboxylate pharmacophore that is essential for binding to certain enzyme active sites; substitution with bulkier amino acids (e.g., β-alanine, phenylalanine) typically results in a complete loss of inhibitory potency [1]. Consequently, generic substitution with other sulfonylamino acetic acid derivatives is not scientifically supportable, and procurement of the exact compound is necessary to ensure reproducible experimental outcomes.

Quantitative Differentiation of {[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid from Structural Analogs and In-Class Alternatives


CCK-B Receptor Antagonism: 31 nM IC50 versus Inactive Analogs

{[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid exhibits potent inhibition of [125I]CCK-8 binding to the cholecystokinin type B (CCK-B) receptor in mouse brain membranes, with an IC50 of 31 nM at pH 6.5 [1]. In contrast, the unsubstituted phenylsulfonyl analog ([(phenylsulfonyl)amino]acetic acid) shows no detectable inhibition (IC50 > 10,000 nM) under identical assay conditions, while the 4-methoxy substituted analog ([(4-methoxyphenyl)sulfonyl]amino)acetic acid displays significantly reduced potency (IC50 = 2,400 nM) [2]. This >300-fold potency differential is directly attributable to the electron-donating and steric contributions of the 3,4-dimethoxy substitution pattern, which optimizes complementarity with the receptor's hydrophobic binding pocket.

Neuroscience Gastroenterology Receptor Pharmacology

NAPE-PLD Inhibition: 234 nM IC50 versus Inactivity at Secretory PLA2

The compound demonstrates moderate inhibition of human N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) with an IC50 of 234 nM in a cellular lysate assay using HEK293T cells expressing the full-length enzyme [1]. Crucially, this inhibitory activity is not a general phospholipase effect: the compound is completely inactive (IC50 > 100,000 nM) against human secretory phospholipase A2 (sPLA2) in a membrane hydrolysis assay [2]. This selectivity profile distinguishes it from broader-spectrum sulfonamide phospholipase inhibitors, such as certain indolizine-based sPLA2 inhibitors, which exhibit potent sPLA2 inhibition but no NAPE-PLD activity.

Lipid Signaling Enzymology Drug Discovery

Aqueous Solubility: Enabling In Vitro Assay Compatibility

{[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid exhibits an aqueous solubility of approximately 40 mg/mL in DMSO and is freely soluble in water . This level of aqueous solubility is notably higher than that of many structurally related sulfonylamino acetic acid derivatives bearing more lipophilic substituents (e.g., 4-tert-butylphenylsulfonyl or biphenylsulfonyl analogs), which typically require >1% DMSO for dissolution and are prone to precipitation in aqueous assay buffers. The enhanced solubility is attributed to the dual methoxy substitution on the phenyl ring, which increases polarity and hydrogen-bonding capacity without introducing excessive hydrophobicity.

Assay Development Biophysics Formulation

Thermal Stability: Boiling Point of 478°C Enables High-Temperature Synthetic Applications

The compound possesses a boiling point of 478°C at 760 mmHg and a flash point of 242.9°C . This thermal stability is superior to that of simpler sulfonylamino acetic acid derivatives, such as [(phenylsulfonyl)amino]acetic acid (estimated boiling point ~420°C), due to the stabilizing effect of the electron-donating methoxy groups on the aromatic ring, which reduce the susceptibility of the sulfonamide bond to thermal cleavage. This property permits its use in high-temperature organic transformations (e.g., amide couplings, esterifications) that would degrade less robust analogs.

Organic Synthesis Process Chemistry Material Science

Optimal Application Scenarios for {[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid Based on Quantified Evidence


CCK-B Receptor Pharmacological Probe in Neuroscience and Gastroenterology Research

With an IC50 of 31 nM against the CCK-B receptor and >300-fold selectivity over unsubstituted analogs [1], this compound serves as a high-affinity, low-molecular-weight antagonist for interrogating CCK-B receptor signaling in anxiety, pain perception, and gastrointestinal motility studies. Its use ensures robust target engagement at nanomolar concentrations, minimizing off-target effects that would arise from higher concentrations of less potent substitutes.

Selective NAPE-PLD Inhibition for Endocannabinoid Pathway Dissection

The compound's 234 nM IC50 for NAPE-PLD, coupled with complete inactivity at sPLA2 (>100,000 nM) [2], makes it uniquely suited for experiments designed to delineate the specific contribution of NAPE-PLD to N-acylethanolamine biosynthesis. Substituting with non-selective phospholipase inhibitors would generate confounding lipidomic data, whereas this compound provides a clean, pathway-specific perturbation.

Synthetic Building Block in Multi-Step Organic Synthesis Requiring Thermal Robustness

The high boiling point (478°C) and flash point (242.9°C) permit this compound to be used in high-temperature amide bond formations, esterifications, and sulfonamide functionalizations that would cause decomposition of less thermally stable sulfonylamino acetic acid derivatives. Its aqueous solubility also simplifies work-up procedures, avoiding the need for extensive organic solvent extractions.

Assay Development for Aqueous Buffer Systems

Given its freely soluble nature in water , this compound is an ideal candidate for in vitro biochemical and cell-based assays requiring minimal DMSO content (<0.1%). This reduces solvent-induced cytotoxicity and preserves the integrity of sensitive membrane proteins, thereby improving assay reproducibility and physiological relevance.

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